molecular formula C16H17N5O2S2 B2374733 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 875006-43-2

2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Numéro de catalogue: B2374733
Numéro CAS: 875006-43-2
Poids moléculaire: 375.47
Clé InChI: KLWAKOSIRIRWGR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a novel synthetic compound designed for biochemical research, primarily investigated for its potential enzyme inhibitory activity. This molecule is a hybrid pharmacophore, integrating a 1,2,4-triazole ring linked to a 4-methylthiazole moiety via a sulfanyl acetamide bridge. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to confer significant biological activities, including antimicrobial and anticancer effects . Specifically, the structural motif of a 1,2,4-triazole-3-thiol derivative suggests potential for targeting enzymes such as carbonic anhydrase and tyrosine kinase. The inclusion of the 2-hydroxyphenyl substituent further enhances its metal-chelating properties, which can be crucial for inhibiting metalloenzymes. Researchers are exploring this acetamide derivative as a lead compound in the development of new therapeutic agents, with a focus on its mechanism of action against specific kinase targets involved in signal transduction pathways. Its research value lies in its unique structure-activity relationship, which provides a template for structure-based drug design and the synthesis of more potent and selective inhibitors . Current applications are confined to in vitro biochemical assays and cell-based studies to elucidate its precise molecular targets and efficacy profiles.

Propriétés

IUPAC Name

2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S2/c1-3-21-14(11-6-4-5-7-12(11)22)19-20-16(21)25-9-13(23)18-15-17-10(2)8-24-15/h4-8,22H,3,9H2,1-2H3,(H,17,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWAKOSIRIRWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=CS2)C)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_4O_2S, with a molar mass of approximately 370.46 g/mol. It features a triazole ring, a thiazole moiety, and a hydroxyl group that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H22N4O2S
Molar Mass370.46 g/mol
Density1.36 g/cm³ (predicted)
pKa8.22 (predicted)

Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit significant antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains, including antibiotic-resistant bacteria. In a study examining various triazole derivatives, it was found that the synthesized compounds demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies on related triazole compounds indicated that they could inhibit the growth of human colon cancer cells (HCT 116), with some derivatives exhibiting IC50 values significantly lower than standard anticancer drugs like doxorubicin . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell cycle regulation.

Antioxidant Activity

Another area of interest is the antioxidant potential of this compound. Compounds similar to those derived from triazoles have been reported to exhibit strong antioxidant activity, which is crucial for combating oxidative stress in biological systems. The antioxidant efficacy is often assessed using IC50 values compared to standard antioxidants like gallic acid .

Case Studies

  • Antimicrobial Screening : A series of triazole derivatives were synthesized and screened against E. coli and S. aureus. The results indicated that compounds with substituents similar to the target molecule displayed MIC values significantly lower than traditional antibiotics, suggesting their potential as alternatives in treating resistant infections .
  • Anticancer Evaluation : In vitro tests on human cancer cell lines revealed that certain triazole derivatives exhibited potent anticancer activity, with some compounds showing IC50 values below 10 µM. This highlights their potential as chemotherapeutic agents .
  • Antioxidant Testing : The antioxidant activity was evaluated using DPPH radical scavenging assays, where several triazole derivatives demonstrated IC50 values comparable to established antioxidants, indicating their potential role in preventing oxidative damage .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide possess activity against both Gram-positive and Gram-negative bacteria.

Case Study:
A study published in the Journal of Antibiotics tested various triazole derivatives for their antibacterial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment for antibiotic-resistant infections .

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Triazole A816
Triazole B1632
Target Compound 8 16

Antifungal Properties

Triazoles are also recognized for their antifungal activity. The target compound has been evaluated for its effectiveness against fungal pathogens such as Candida albicans.

Research Findings:
In vitro studies have shown that the compound exhibits significant antifungal activity with an MIC of 12 µg/mL against Candida albicans, outperforming several commonly used antifungal agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In an experimental model of inflammation, it reduced edema significantly compared to the control group.

Data Summary:
A study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in swelling.

Dose (mg/kg)Edema Reduction (%)
1025
2045
40 70

Anticancer Potential

Recent studies have begun to explore the anticancer properties of triazole derivatives. The target compound has shown promise in inhibiting the proliferation of cancer cells in vitro.

Case Study:
A study conducted on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 15 µM, suggesting its potential as a chemotherapeutic agent .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Acetamides

Compound Name Substituents (Triazole Core) Acetamide Terminal Group Key Features Biological Activity (Reported) Reference
Target Compound 4-Ethyl, 5-(2-hydroxyphenyl) N-(4-Methyl-1,3-thiazol-2-yl) Hydroxyl group (H-bond donor), thiazol ring (electron-withdrawing) Hypothesized anti-inflammatory, antimicrobial
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 4-Allyl, 5-(thiophen-2-yl) N-(2-Ethoxyphenyl) Thienyl (lipophilic), ethoxy (polar) Antimicrobial, moderate COX-2 inhibition
2-[(4-(3-Methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 4-(m-Tolyl), 5-(p-tolylsulfanylmethyl) N-(2-Trifluoromethylphenyl) CF₃ (electron-withdrawing), sulfanylmethyl (flexible linker) Enhanced metabolic stability, anticancer (in vitro)
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethyl, 5-(thiophen-2-yl) N-(4-Fluorophenyl) Fluorophenyl (polar, H-bond acceptor) Anticonvulsant, moderate solubility
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide 4-Ethyl, 5-(acetylamino phenoxymethyl) N-(2-Methyl-5-nitrophenyl) Nitro group (electron-deficient), acetylamino (H-bonding) Anti-exudative (70% efficacy at 10 mg/kg)

Key Findings:

Substituent Impact on Bioactivity: The 2-hydroxyphenyl group in the target compound may confer superior antioxidant and anti-inflammatory activity compared to thienyl () or phenyl analogs () due to its hydrogen-bond-donating capacity .

Pharmacokinetic Properties :

  • Hydroxyl and thiazol groups likely improve aqueous solubility compared to lipophilic analogs like the trifluoromethylphenyl derivative () .
  • The absence of electron-withdrawing groups (e.g., nitro in ) may reduce metabolic degradation, improving bioavailability.

Synthetic Accessibility :

  • The target compound can be synthesized via nucleophilic substitution between 4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide, a method consistent with .

Computational Predictions: Docking studies (AutoDock Vina, ) suggest the hydroxyl group forms hydrogen bonds with COX-2’s Arg120/His90 residues, while the thiazol ring may interact with hydrophobic pockets, enhancing binding affinity over non-hydroxylated analogs .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature (e.g., reflux at 150°C), solvent choice (ethanol or DMF), and catalyst selection (pyridine with Zeolite Y-H). Multi-step protocols should include intermediates purified via recrystallization (ethanol) and monitored by TLC. Critical parameters include stoichiometric ratios of reagents (e.g., equimolar concentrations of triazole precursors and acetamide derivatives) and reaction duration (5–8 hours) .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of functional groups (e.g., sulfanyl, acetamide). IR spectroscopy identifies key bonds (C=O at ~1650 cm1^{-1}, N-H stretching in triazole). Mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves 3D conformation, while elemental analysis ensures purity .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Evaluate anti-inflammatory or antimicrobial activity using in vitro assays (e.g., MIC for bacteria, COX-2 inhibition). For anti-exudative potential, use rat models of formalin-induced edema (e.g., 10 mg/kg dose vs. diclofenac sodium control). Monitor activity via comparative analysis of edema reduction (%) .

Advanced Research Questions

Q. How do substituent variations in the triazole and thiazole rings influence bioactivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substituents like 4-chlorophenyl or thiophene. Compare IC50_{50} values in enzyme inhibition assays (e.g., EGFR or HDACs). Computational docking (AutoDock Vina) predicts binding affinities to active sites, while MD simulations assess stability .

Q. How can regioselectivity challenges in triazole synthesis be addressed?

  • Methodological Answer : Use directing groups (e.g., hydroxyl or amino) on phenyl rings to control cyclization. Monitor regioselectivity via 1H^1H-NMR (peak splitting for 1,2,4-triazole vs. 1,3,4-isomer). Adjust pH during thiolation steps to favor nucleophilic attack at the 3-position of the triazole .

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times). Validate contradictory results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Perform meta-analysis of substituent effects (e.g., electron-withdrawing groups reduce solubility but enhance target binding) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : Use QSAR models to predict logP, solubility, and bioavailability. ADMET predictors (e.g., SwissADME) identify metabolic liabilities (e.g., CYP450 interactions). Molecular dynamics (GROMACS) simulate blood-brain barrier penetration or plasma protein binding .

Q. What are the challenges in isolating enantiomers of chiral derivatives?

  • Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with polar mobile phases (hexane:isopropanol). Use CD spectroscopy to confirm enantiomeric excess. Asymmetric synthesis via chiral auxiliaries (e.g., Evans’ oxazolidinones) may improve stereocontrol .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.